molecular formula C10H13F2NO B8154600 1-(4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one

1-(4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one

Cat. No.: B8154600
M. Wt: 201.21 g/mol
InChI Key: UUXTWZDBCXBASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one is a chemical compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and a pentynone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one typically involves the reaction of 4,4-difluoropiperidine with a suitable alkyne precursor under controlled conditions. One common method involves the use of trifluoroacetic acid in dichloromethane as a solvent, followed by partitioning between saturated sodium bicarbonate and dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioactive conjugates.

Comparison with Similar Compounds

    4,4-Difluoropiperidine: Shares the piperidine ring with fluorine substitutions but lacks the pentynone chain.

    Pent-4-yn-1-ol: Contains the alkyne group but lacks the piperidine ring and fluorine atoms.

    1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one: Similar structure but with an alkene group instead of an alkyne.

Uniqueness: 1-(4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one is unique due to the combination of the piperidine ring with fluorine substitutions and the pentynone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)pent-4-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-2-3-4-9(14)13-7-5-10(11,12)6-8-13/h1H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXTWZDBCXBASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)N1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.